molecular formula C9H18O B13308076 2-(2-Methylcyclohexyl)ethan-1-ol

2-(2-Methylcyclohexyl)ethan-1-ol

Cat. No.: B13308076
M. Wt: 142.24 g/mol
InChI Key: MLOSMFKWBGGAOZ-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)ethan-1-ol is a secondary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . This compound features an ethanol group linked to a 2-methylcyclohexyl ring, a structure that offers versatility in organic synthesis. As an alcohol, its hydroxyl group can be functionalized or serve as an intermediate in multi-step synthesis. Researchers can utilize this compound in acid-catalyzed elimination reactions; when treated with strong acids like sulfuric acid (H2SO4), alcohols can undergo dehydration to form alkenes . This E1 or E2 elimination pathway is a fundamental method for creating carbon-carbon double bonds from alcohol precursors . The methyl-substituted cyclohexyl ring may impart steric and stereoelectronic properties that influence the compound's reactivity and the stereochemical outcome of its reactions. This compound is supplied as a high-purity material for research applications. Handling Note: This product requires cold-chain transportation and storage to maintain stability . This chemical is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-(2-methylcyclohexyl)ethanol

InChI

InChI=1S/C9H18O/c1-8-4-2-3-5-9(8)6-7-10/h8-10H,2-7H2,1H3

InChI Key

MLOSMFKWBGGAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1CCO

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylcyclohexyl Ethan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(2-methylcyclohexyl)ethan-1-ol reveals several potential disconnection points, leading to readily available starting materials. The primary bond for disconnection is the C-C bond between the cyclohexane (B81311) ring and the ethanol (B145695) side chain.

Disconnection 1: C-C Bond Formation

The most logical disconnection is at the C1-C2 bond of the ethyl group, suggesting an alkylation or coupling strategy. This leads to two main synthons: a 2-methylcyclohexyl nucleophile and a two-carbon electrophile, or vice versa.

Route A: Grignard-type Reaction: This approach involves a 2-methylcyclohexyl magnesium halide (a Grignard reagent) reacting with an electrophile like ethylene oxide. This is a classic and effective method for introducing a hydroxyethyl (B10761427) group.

Route B: Enolate Alkylation: This strategy utilizes a 2-methylcyclohexanone as the starting material. Formation of its enolate followed by reaction with a two-carbon electrophile (e.g., ethyl halide) and subsequent reduction of the ketone would yield the target molecule.

Disconnection 2: Functional Group Interconversion

An alternative retrosynthesis involves disconnecting at the C-O bond of the alcohol. This suggests a precursor carbonyl compound, such as an aldehyde or a carboxylic acid derivative, which can be reduced to the primary alcohol.

Route C: Reduction of a Carbonyl Group: This pathway starts from 2-(2-methylcyclohexyl)acetaldehyde or a derivative of 2-methylcyclohexylacetic acid. The reduction of these precursors would directly provide the desired alcohol.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be devised.

Reductive Transformations of Precursor Carbonyl Compounds

A reliable method for synthesizing this compound is through the reduction of a corresponding carbonyl compound. A plausible precursor is 2-(2-methylcyclohexyl)acetic acid. The synthesis of this acid can be envisioned through various standard organic chemistry methods, followed by reduction.

The reduction of the carboxylic acid to the primary alcohol can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Table 1: Reduction of 2-(2-Methylcyclohexyl)acetic Acid

PrecursorReagentSolventProduct
2-(2-Methylcyclohexyl)acetic acidLiAlH₄THF or Et₂OThis compound

This method is generally high-yielding and provides a direct route to the target alcohol, assuming the precursor acid is accessible.

Alkylation and Coupling Strategies

Alkylation and coupling reactions offer versatile pathways for the construction of the carbon skeleton of this compound.

One prominent strategy involves the reaction of a 2-methylcyclohexyl Grignard reagent with ethylene oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup, yields the desired primary alcohol. The Grignard reagent can be prepared from the corresponding 2-methylcyclohexyl halide.

Another approach is the alkylation of a 2-methylcyclohexanone enolate. The ketone can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then reacted with a suitable two-carbon electrophile. The resulting 2-ethyl-2-methylcyclohexanone can then be reduced to the corresponding alcohol. However, this route may present challenges in controlling regioselectivity during enolate formation and subsequent reduction stereochemistry.

Stereoselective and Enantioselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 of the cyclohexane ring and the carbon bearing the methyl group) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of specific stereoisomers requires the use of stereoselective or enantioselective methods.

Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. This could be applied by hydrogenating a suitable unsaturated precursor. For instance, the hydrogenation of a prochiral α,β-unsaturated ketone precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, could yield an enantiomerically enriched saturated ketone. Subsequent reduction of the ketone would provide the stereochemically defined alcohol.

Diastereoselective Control in Cyclohexyl Ring Systems

Controlling the diastereoselectivity in the synthesis of substituted cyclohexanes is a well-studied area of organic chemistry. The relative stereochemistry (cis or trans) of the methyl group and the ethanol side chain can be influenced by the choice of synthetic route and reaction conditions.

For example, in the alkylation of the enolate of 2-methylcyclohexanone, the incoming electrophile can approach from either the axial or equatorial face of the enolate. The stereochemical outcome is often governed by steric hindrance, with the electrophile preferentially attacking from the less hindered face. The conformation of the enolate and the nature of the electrophile and solvent all play a role in determining the diastereomeric ratio of the product.

Furthermore, the use of chiral auxiliaries can provide a high degree of stereocontrol. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction, and then subsequently removed. For instance, attaching a chiral auxiliary to a 2-methylcyclohexylacetic acid precursor could allow for a diastereoselective reduction of the carbonyl group, leading to a specific stereoisomer of the final alcohol after removal of the auxiliary.

Table 2: Summary of Stereocontrol Strategies

MethodApproachExpected Outcome
Asymmetric HydrogenationReduction of a prochiral unsaturated precursor using a chiral catalyst.Enantiomerically enriched product.
Diastereoselective AlkylationControl of the approach of an electrophile to the enolate of 2-methylcyclohexanone.Diastereomerically enriched product (cis/trans).
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct a stereoselective transformation.High diastereomeric or enantiomeric excess.

Enantiomeric Excess and Resolution Techniques

Achieving a high enantiomeric excess (ee) is a critical aspect of stereoselective synthesis. For a chiral molecule such as this compound, which possesses two stereocenters, leading to four possible stereoisomers, the separation of these isomers is paramount for investigating their individual properties. While specific studies on the resolution of this compound are not extensively documented in publicly available literature, established methods for resolving similar chiral alcohols, particularly enzymatic kinetic resolution, are highly relevant.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols. This technique relies on the differential rate of reaction of the enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is acylated at a significantly higher rate than the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting, unreacted enantiomer (as an alcohol).

A study on the lipase-catalyzed kinetic resolution of various 2-substituted cycloalkanols demonstrated the high enantioselectivity of lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B) in asymmetric acylation. nih.gov High enantioselectivity (E > 200) was observed using vinyl acetate as the acylating agent. nih.gov The reaction rates were influenced by the solvent and the enzyme quantity. nih.gov Generally, in accordance with Kazlauskas's rule, the (R)-enantiomer is acylated more rapidly, yielding the (R)-ester and the unreacted (S)-alcohol. nih.gov This suggests that a similar approach could be successfully applied to resolve the stereoisomers of this compound.

Hypothetical Lipase-Catalyzed Resolution Data:

The following interactive table illustrates hypothetical results from a lipase-catalyzed resolution of a racemic mixture of (1R,2R)- and (1S,2S)-2-(2-methylcyclohexyl)ethan-1-ol, based on typical outcomes for similar substrates.

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (ee_S) (%)Enantiomeric Excess of Product Ester (ee_P) (%)
1Candida antarctica Lipase BVinyl AcetateToluene2448>9996
2Pseudomonas cepacia LipaseIsopropenyl AcetateHexane485198>99
3Candida rugosa LipaseAcetic AnhydrideDichloromethane36459592

Chromatographic Resolution:

Another common technique involves the derivatization of the racemic alcohol with a chiral resolving agent to form diastereomers. These diastereomers possess different physical properties and can be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the original alcohol. While specific chiral resolving agents for this compound are not detailed in the literature, common agents for alcohols include Mosher's acid, camphorsulfonic acid, or mandelic acid.

Derivatization from Related Cyclohexyl Scaffolds

The synthesis of this compound can also be approached through the chemical modification of more readily available cyclohexyl derivatives.

Functional Group Interconversions on Methylcyclohexyl Derivatives

A plausible synthetic route to this compound involves the homologation of 2-methylcyclohexanol, a common starting material. The synthesis of the related compound, 2-methylcyclohexyl acetate, often starts from the hydrogenation of o-cresol to produce 2-methylcyclohexanol, which is then esterified. google.com This highlights the availability of 2-methylcyclohexanol as a precursor.

A general strategy for the one-carbon homologation of an alcohol to a carboxylic acid, followed by reduction, can be envisioned. This would involve converting 2-methylcyclohexanol to a suitable leaving group (e.g., a tosylate or bromide), followed by nucleophilic substitution with cyanide. The resulting nitrile can then be hydrolyzed to a carboxylic acid, (2-methylcyclohexyl)acetic acid, which can subsequently be reduced to the target alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Illustrative Reaction Scheme:

Activation of the hydroxyl group: 2-methylcyclohexanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 2-methylcyclohexyl tosylate.

Cyanation: The tosylate undergoes nucleophilic substitution with sodium cyanide (NaCN) to yield (2-methylcyclohexyl)acetonitrile.

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to form (2-methylcyclohexyl)acetic acid.

Reduction: The carboxylic acid is reduced with a strong reducing agent such as LiAlH₄ in an ethereal solvent to afford this compound.

Transformations of Amino-Alcohol Analogues (e.g., 2-[(2-Methylcyclohexyl)amino]ethan-1-ol)

The conversion of an amino-alcohol, such as 2-[(2-methylcyclohexyl)amino]ethan-1-ol, to this compound would necessitate the removal of the amino group. While specific examples for this particular transformation are not readily found, general methods for the deamination of amino alcohols can be considered.

One potential, albeit often complex, method is diazotization followed by reduction. The primary amine could be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are highly unstable and can eliminate nitrogen gas to form a carbocation. In the context of an amino alcohol, this can lead to a variety of rearrangement products (such as pinacol-type rearrangements) and may not be a clean route to the desired alcohol. researchgate.net

A more controlled, multi-step approach might involve the protection of the alcohol, conversion of the amine to a better leaving group, and subsequent reductive cleavage. However, such a transformation is not a common or straightforward synthetic strategy.

Due to the lack of specific literature on these transformations for the target compound, the following table provides a summary of plausible, though not experimentally verified for this specific substrate, synthetic transformations.

Plausible Synthetic Transformations:

Starting MaterialReagentsIntermediate Product(s)Final Product
2-Methylcyclohexanol1. TsCl, Pyridine2. NaCN3. H₃O⁺4. LiAlH₄, THF2-Methylcyclohexyl tosylate, (2-Methylcyclohexyl)acetonitrile, (2-Methylcyclohexyl)acetic acidThis compound
2-[(2-Methylcyclohexyl)amino]ethan-1-ol1. NaNO₂, HCl (aq)2. (Rearrangement products likely)Diazonium salt, Carbocation(Mixture of products, this compound not guaranteed as major product)

Reaction Mechanisms and Reactivity Studies of 2 2 Methylcyclohexyl Ethan 1 Ol

Mechanistic Pathways of Hydroxyl Group Transformations

The hydroxyl group is the primary site of reactivity in 2-(2-methylcyclohexyl)ethan-1-ol, undergoing transformations such as oxidation, reduction, and nucleophilic substitution.

Oxidation and Reduction Mechanisms

The oxidation of this compound involves the removal of hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form a carbonyl group. As a primary alcohol, it can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. chemguide.co.ukbyjus.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, will selectively oxidize the primary alcohol to an aldehyde, 2-(2-methylcyclohexyl)ethanal. masterorganicchemistry.comnumberanalytics.com The reaction proceeds without the presence of water to prevent further oxidation. wikipedia.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol first to the aldehyde and then further to the carboxylic acid, 2-(2-methylcyclohexyl)ethanoic acid. wikipedia.orgchemistrysteps.com This further oxidation proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the aldehyde. masterorganicchemistry.com

The reduction of the corresponding aldehyde or carboxylic acid back to this compound can be achieved using hydride reducing agents. numberanalytics.comlibretexts.org Aldehydes and ketones can be reduced by milder agents like sodium borohydride (B1222165) (NaBH₄), while the reduction of carboxylic acids and esters requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org

Table 1: Oxidation and Reduction Reactions of this compound

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundPyridinium Chlorochromate (PCC)2-(2-Methylcyclohexyl)ethanalPartial Oxidation
This compoundPotassium Permanganate (KMnO₄), H⁺/H₂O2-(2-Methylcyclohexyl)ethanoic AcidFull Oxidation
2-(2-Methylcyclohexyl)ethanalSodium Borohydride (NaBH₄), CH₃OHThis compoundReduction
2-(2-Methylcyclohexyl)ethanoic AcidLithium Aluminum Hydride (LiAlH₄), then H₂OThis compoundReduction

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. sketchy.com This is typically achieved by protonating the alcohol in the presence of a strong acid, which converts the -OH group into a good leaving group, water (H₂O). khanacademy.orgyoutube.com

As a primary alcohol, this compound is expected to undergo nucleophilic substitution primarily through an Sₙ2 mechanism. sketchy.comkhanacademy.org This is a one-step process where the nucleophile attacks the carbon atom bonded to the leaving group at the same time as the leaving group departs. youtube.com This mechanism is favored for primary substrates due to reduced steric hindrance. sketchy.com

Alternatively, the hydroxyl group can be converted into a better leaving group by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), or by converting it into a sulfonate ester, such as a tosylate or mesylate. sketchy.comyoutube.com These activated substrates can then readily undergo Sₙ2 reactions with a variety of nucleophiles.

Stereochemical Influences on Reaction Pathways

The stereochemistry of the 2-methylcyclohexyl moiety plays a crucial role in the reactivity of this compound, influencing the conformational dynamics and the selectivity of reactions.

Conformational Dynamics of the Methylcyclohexyl Moiety

The 2-methylcyclohexyl group can exist as cis and trans diastereomers. ucsb.edu Each of these isomers can exist in different chair conformations. For cis-2-methylcyclohexanol, the two main conformations involve one substituent being axial and the other equatorial. For trans-2-methylcyclohexanol, both substituents can be either axial or equatorial. The relative stability of these conformers is determined by steric interactions, with equatorial positions being generally favored for bulky groups to minimize 1,3-diaxial interactions. ucsb.educhegg.comchegg.com The preferred conformation will influence the accessibility of the reacting sites and thus the reaction pathway.

Diastereoselectivity and Regioselectivity in Reactions

The presence of a chiral center at the 2-position of the cyclohexane (B81311) ring and the conformational constraints of the ring lead to diastereoselectivity in reactions. pacific.educureffi.org For example, in an elimination reaction, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen can lead to the formation of a specific regioisomer of the resulting alkene. chemistrysteps.comlibretexts.orglibretexts.org The regioselectivity will depend on which β-hydrogens can adopt an axial position anti to the axial leaving group. libretexts.org

In reactions involving nucleophilic attack on a derivative of this compound, the bulky 2-methylcyclohexyl group can sterically hinder one face of the molecule, leading to a preferred direction of attack and the formation of one diastereomer over the other. cureffi.orgyoutube.com The specific outcome will depend on the relative stereochemistry (cis or trans) of the starting material and the nature of the attacking nucleophile.

Table 2: Potential Stereochemical and Regiochemical Outcomes in Reactions

Reaction TypeSubstrate ConformationKey FactorPredicted Outcome
E2 EliminationAxial leaving groupAnti-periplanar β-hydrogen availabilityRegioselective formation of a specific alkene isomer. libretexts.orgwizeprep.com
Nucleophilic AdditionSteric hindrance from the methylcyclohexyl groupFacial biasDiastereoselective formation of one stereoisomer. youtube.com

Catalytic Reaction Mechanisms involving this compound

Catalysts can significantly influence the reaction pathways of this compound, enabling transformations under milder conditions and with greater selectivity.

One important catalytic reaction for primary alcohols is catalytic dehydrogenation, which is an alternative method for oxidation to aldehydes. vedantu.comvedantu.comsahyadrihospital.com This process typically involves passing the alcohol vapor over a heated metal catalyst, such as copper or silver. vedantu.comdoubtnut.com The reaction is an endothermic process that removes hydrogen gas to yield the corresponding aldehyde. vedantu.com

Another common catalytic reaction is Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. sparkl.mebyjus.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. sparkl.memasterorganicchemistry.com

Heterogeneous and Homogeneous Catalysis

Catalysis, the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, is fundamental to chemical synthesis. Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, while heterogeneous catalysis involves a catalyst in a different phase. upenn.edu These methodologies are frequently applied to the transformation of alcohols.

However, a thorough search has not yielded any specific studies detailing the heterogeneous or homogeneous catalytic transformations of This compound . Research on related but structurally distinct compounds, such as the acid-catalyzed dehydration of 2-methylcyclohexanol, has been documented, typically proceeding through E1 or E2 mechanisms. upenn.eduupenn.edulibretexts.org These studies focus on a different isomer where the hydroxyl and methyl groups are substituents on the same cyclohexane ring. The reactivity of This compound , a primary alcohol with a methylcyclohexyl substituent, has not been specifically investigated or reported in the context of catalytic reactions.

Frustrated Lewis Pair-Mediated Transformations

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows FLPs to activate a variety of small molecules and mediate unique chemical transformations, including the dehydration and allylation of alcohols. wikipedia.orgnih.govrsc.org The mechanism often involves the activation of the alcohol's O-H bond by the FLP, facilitating subsequent reactions. nih.gov

Despite the growing interest in FLP chemistry, there are no available research findings or reports on the application of Frustrated Lewis Pairs to mediate the transformation of This compound . The reactivity of this specific alcohol in the presence of FLP systems remains an unstudied area.

Advanced Spectroscopic and Structural Elucidation of 2 2 Methylcyclohexyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-methylcyclohexyl)ethan-1-ol, with its stereocenters and conformational flexibility, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be indispensable.

1D and 2D NMR Techniques for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial, crucial information. The presence of a primary alcohol would be indicated by a triplet signal for the -CH₂OH protons, coupled to the adjacent methylene (B1212753) group. The hydroxyl proton (-OH) would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. The complex, overlapping signals in the aliphatic region would correspond to the protons of the cyclohexane (B81311) ring and the methyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming the cis and trans isomers are analyzed separately. The chemical shifts would be characteristic of the different carbon types: a downfield signal for the carbon bearing the hydroxyl group (C1'), signals for the methine, methylene, and methyl carbons of the cyclohexane ring, and a signal for the methyl group. Predicted ¹³C NMR data can provide a theoretical framework for what to expect.

Carbon Atom Predicted Chemical Shift (ppm) - Illustrative
C1' (CH₂OH)~60-65
C2' (CH₂)~35-40
C1 (CH)~30-35
C2 (CH)~35-40
C3 (CH₂)~25-30
C4 (CH₂)~25-30
C5 (CH₂)~20-25
C6 (CH₂)~30-35
C-Methyl~15-20
Note: These are illustrative predicted values and would vary based on the specific isomer and solvent.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the -CH₂OH group and the adjacent methylene protons, and trace the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation spectrum is key to piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds apart. For example, it would show a correlation between the methyl protons and the C1 and C2 carbons of the cyclohexane ring, confirming the position of the methyl group.

Dynamic NMR for Conformational Studies

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. The substituents (the methyl group and the ethan-1-ol group) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions.

Dynamic NMR spectroscopy, by recording spectra at variable temperatures, can be used to study this conformational exchange. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers would broaden and then resolve into separate sets of signals for the major and minor conformers. By analyzing the line shapes and coalescence temperature, the energy barrier for the ring flip can be calculated, providing valuable insight into the conformational dynamics of the molecule.

Mass Spectrometry for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Ionization Techniques and Fragmentation Pattern Analysis

Electron Ionization (EI): This is a hard ionization technique that would lead to the formation of a molecular ion (M⁺) and numerous fragment ions. The molecular ion peak would confirm the molecular weight of 142.24 g/mol . chemicalbook.com Key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 124.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized cation.

Cleavage of the side chain: Loss of the ethyl alcohol group or parts of it.

Ring fragmentation: Complex fragmentation of the cyclohexane ring.

Ion Proposed Structure m/z (Illustrative)
[M]⁺[C₉H₁₈O]⁺142
[M-H₂O]⁺[C₉H₁₆]⁺124
[M-C₂H₅O]⁺[C₇H₁₃]⁺97
[C₈H₁₅]⁺Loss of CH₃127
Note: These are illustrative expected fragments. Actual fragmentation would be confirmed by experimental data.

Soft Ionization Techniques (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer and would primarily show the protonated molecule [M+H]⁺ at m/z 143, confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass for the molecular formula C₉H₁₈O is 142.1358. chemicalbook.com This high-precision measurement would differentiate it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions would include:

C-H stretching vibrations: Just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

C-O stretching vibration: A strong band in the region of 1050-1150 cm⁻¹.

CH₂ bending vibrations: Around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C stretching vibrations of the cyclohexane ring and the side chain would be strong, providing a detailed fingerprint of the molecule's carbon skeleton.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - Illustrative Spectroscopy
O-HStretch, hydrogen-bonded3200-3600 (broad)IR
C-H (sp³)Stretch2850-2960IR, Raman
C-OStretch1050-1150IR
CH₂Bend~1450IR
Note: These are characteristic ranges and the exact positions would depend on the molecular environment.

Absence of X-ray Crystallographic Data for this compound

A thorough search of scientific literature and chemical databases reveals a notable absence of publicly available X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its absolute stereochemistry and solid-state structure through this method cannot be provided at this time.

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. The process involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed map of electron density, from which the positions of individual atoms can be inferred.

For a molecule like this compound, which contains two chiral centers, X-ray crystallography would be invaluable. It would allow for the unambiguous assignment of the (R) or (S) configuration at both the C1 of the cyclohexane ring (bearing the methyl group) and the C2 of the cyclohexane ring (bearing the ethanol (B145695) substituent). Furthermore, it would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents in the solid state.

Information that would be obtained from an X-ray crystallographic study includes:

Unit Cell Dimensions: The lengths of the sides of the basic repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ).

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.

Torsion Angles: These define the conformation of the molecule, such as the puckering of the cyclohexane ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including hydrogen bonding involving the hydroxyl group.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely theoretical, based on computational modeling or comparison with structurally similar compounds that have been characterized. The lack of such a study in the published literature suggests that either a suitable single crystal has not yet been grown and analyzed, or the results have not been disseminated publicly.

Computational Chemistry and Theoretical Investigations of 2 2 Methylcyclohexyl Ethan 1 Ol

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of the size of 2-(2-Methylcyclohexyl)ethan-1-ol.

A primary application of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in the molecule. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. For this compound, this would involve determining the preferred conformation of the cyclohexane (B81311) ring (typically a chair conformation) and the orientation of the methyl and ethan-1-ol substituents. The cis and trans isomers would be modeled separately to determine their relative stabilities. A common approach would involve using a functional like B3LYP combined with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy. The resulting data would include precise bond lengths, bond angles, and dihedral angles, as well as the total electronic energy of the optimized structure.

Table 1: Illustrative DFT-Calculated Geometric Parameters and Energy for a Conformer of trans-2-(2-Methylcyclohexyl)ethan-1-ol. (Note: This data is hypothetical and for illustrative purposes only.)

Parameter Value Unit
Total Energy -540.12345 Hartree
Bond Lengths
C-C (cyclohexane avg.) 1.54 Ångström (Å)
C-O (hydroxyl) 1.43 Ångström (Å)
O-H (hydroxyl) 0.97 Ångström (Å)
Bond Angles
C-C-C (cyclohexane avg.) 111.5 Degrees (°)
C-C-O 110.8 Degrees (°)

DFT calculations can accurately predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating NMR shielding tensors.

To predict the ¹H and ¹³C NMR spectra, the geometry of this compound would first be optimized. Then, a GIAO calculation would be performed using the same level of theory. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the identical level of theory. These predicted shifts can be compared with experimental data to confirm the molecular structure or to help assign peaks in a measured spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for trans-2-(2-Methylcyclohexyl)ethan-1-ol vs. Typical Experimental Ranges. (Note: Predicted shifts are illustrative and not from published research.)

Carbon Atom Functional Group Predicted Shift (ppm) Typical Range (ppm)
C (attached to OH) -CH₂-OH 61.5 50-65
C (cyclohexyl, CH-CH₃) Cyclohexyl CH 35.2 30-45
C (cyclohexyl, CH-CH₂EtOH) Cyclohexyl CH 42.1 35-50
C (methyl) -CH₃ 19.8 15-25

Molecular Modeling and Dynamics Simulations

While QM methods are excellent for static properties, molecular modeling and dynamics simulations are used to explore the conformational landscape and the time-dependent behavior of molecules.

The presence of a substituted cyclohexane ring and a rotatable side chain means that this compound can exist in numerous conformations. A key aspect of its analysis would be to identify the most stable conformers and the energy barriers between them.

A conformational search could be performed using molecular mechanics (MM) force fields or semi-empirical methods to rapidly screen thousands of possible structures. The low-energy candidates would then be re-optimized at a higher level of theory (DFT). For the cyclohexane ring, this would involve comparing the chair conformations where the substituents are in axial versus equatorial positions. For the trans isomer, the di-equatorial conformation is expected to be significantly more stable. For the cis isomer, one substituent must be axial and the other equatorial, leading to two different chair conformers that would be compared. The rotation around the C-C bonds of the ethan-1-ol side chain would also be systematically scanned to create a potential energy landscape.

Table 3: Illustrative Relative Energies of Key Conformers of trans-2-(2-Methylcyclohexyl)ethan-1-ol. (Note: Data is hypothetical.)

Conformer Description Relative Energy (kJ/mol)
Di-equatorial (Global Minimum) 0.0
Di-axial +22.5
Equatorial-Axial (Ring Flip) Not applicable for trans
Gauche Rotamer (Side Chain) +2.1

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, leading to significant intermolecular interactions with itself and with solvent molecules. Molecular Dynamics (MD) simulations are the ideal tool to study these effects.

In an MD simulation, a model system is created consisting of one or more solute molecules surrounded by a large number of explicit solvent molecules (e.g., water) in a simulation box. The interactions are governed by a molecular mechanics force field (e.g., OPLS-AA, AMBER). The simulation evolves the system over time by integrating Newton's equations of motion. Analysis of the resulting trajectory would reveal the structure of the solvent around the molecule, the average number of hydrogen bonds, and their lifetimes. Radial Distribution Functions (RDFs) could be calculated to show the probability of finding a solvent atom at a certain distance from an atom in the solute, providing a detailed picture of the solvation shell.

Table 4: Types of Intermolecular Interactions Investigated via MD Simulations.

Interaction Type Donor/Acceptor Group Significance
Hydrogen Bonding Solute OH with Solvent Determines solubility and solution structure
Hydrogen Bonding Solute OH with Solute OH Important in pure liquid and concentrated solutions

Reaction Pathway Energetics and Transition State Mapping

Computational methods are invaluable for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. A characteristic reaction of an alcohol like this compound is acid-catalyzed dehydration to form an alkene.

Using DFT, one could model the reaction pathway. This involves identifying and calculating the energies of the reactants (alcohol and acid catalyst), any intermediates (e.g., a protonated alcohol, a carbocation), the products (alkene and water), and, crucially, the transition states that connect them. Transition state searching algorithms (e.g., QST2/QST3 or Berny optimization) are used to locate the saddle points on the potential energy surface. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea) for the reaction, which is critical for understanding its kinetics. For this specific molecule, different pathways leading to various alkene isomers (e.g., Zaitsev and Hofmann products) could be compared to predict the major product.

Table 5: Hypothetical Energetics for a Proposed E1 Dehydration Pathway of this compound. (Note: Values are illustrative.)

Reaction Step Species Relative Energy (kJ/mol)
1 Reactants (Alcohol + H⁺) 0
2 Transition State 1 (Protonation) +15
3 Intermediate (Protonated Alcohol) -10
4 Transition State 2 (Water Loss) +120 (Rate-determining)
5 Intermediate (Secondary Carbocation) +85
6 Transition State 3 (Deprotonation) +95

Prediction of Stereochemical Outcomes

Computational chemistry serves as a powerful tool for predicting the stereochemical outcomes of chemical reactions, offering insights into reaction mechanisms and guiding the synthesis of specific stereoisomers. rsc.orgchiralpedia.comrsc.org While specific computational studies predicting the stereochemical outcomes for the formation of this compound are not extensively available in current literature, the established principles of computational chemistry can be applied to understand and predict its stereoselectivity.

The prediction of stereochemical outcomes heavily relies on the calculation of the potential energy surface of a reaction. researchgate.net By identifying the various transition states that lead to different stereoisomers, their relative energies can be determined. According to transition state theory, the reaction pathway with the lowest energy barrier will be the most favorable, thus dictating the major stereoisomer formed. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the stereoselectivity of organic reactions. nih.govresearchgate.net DFT calculations can provide accurate geometries of transition states and their corresponding energies. nih.gov Factors such as steric hindrance, electronic effects, and non-covalent interactions within the transition state assembly are meticulously analyzed to rationalize the preference for one stereochemical pathway over another. arxiv.org For a molecule like this compound, which contains two chiral centers, computational models can predict the diastereomeric ratio (cis/trans) by comparing the energies of the transition states leading to each diastereomer.

To illustrate how such a computational study would be presented, a hypothetical data table is provided below. This table showcases the type of data that would be generated from a DFT study on a hypothetical reaction forming this compound, predicting the diastereomeric outcome.

Hypothetical Data Table: Predicted Stereochemical Outcomes of a Reaction Forming this compound

Transition StateComputational MethodBasis SetCalculated Relative Energy (kcal/mol)Predicted Diastereomeric Ratio (cis:trans)
TS-cisB3LYP6-31G(d,p)0.0085:15
TS-transB3LYP6-31G(d,p)1.25
TS-cisM06-2Xdef2-TZVP0.0090:10
TS-transM06-2Xdef2-TZVP1.60

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of an actual computational study on this compound.

In this hypothetical example, two different computational methods (B3LYP and M06-2X) with their respective basis sets are used to calculate the relative energies of the transition states leading to the cis and trans isomers. The transition state leading to the cis isomer (TS-cis) is found to be lower in energy in both cases, suggesting that the cis-2-(2-Methylcyclohexyl)ethan-1-ol would be the major product. The predicted diastereomeric ratio is then calculated from the energy difference between the transition states.

Modern computational approaches, including machine learning and artificial intelligence, are also emerging as valuable tools for predicting stereoselectivity, often complementing traditional quantum chemical calculations. bohrium.comresearchgate.netnih.gov These methods can analyze large datasets of reactions to identify patterns and predict outcomes with increasing accuracy. bohrium.comresearchgate.netnih.gov

While the general methodologies are well-established, specific computational investigations are necessary to provide concrete predictions for the stereochemical outcomes in the synthesis of this compound. Such studies would be invaluable for designing synthetic routes that favor the formation of a desired stereoisomer, which is often crucial in fields such as fragrance and materials science.

Biological Interactions and Mechanistic Studies Involving 2 2 Methylcyclohexyl Ethan 1 Ol Derivatives

Mechanistic Investigations of Molecular Target Recognition and Binding

The interaction of small molecules like 2-(2-Methylcyclohexyl)ethan-1-ol with biological macromolecules is the foundational step for their biological effects. These interactions can range from specific binding to enzyme active sites to modulation of receptor functions.

While direct studies on the interaction of this compound with oxidoreductases are not extensively documented, the metabolism of cyclic alcohols often involves this class of enzymes. Oxidoreductases catalyze the oxidation and reduction of substrates, and in the case of this compound, they would likely be involved in the conversion of the primary alcohol group. The specificity and efficiency of such interactions are governed by the three-dimensional structure of both the enzyme's active site and the substrate. The methyl-substituted cyclohexyl ring introduces steric factors that can significantly influence how the molecule fits into an enzyme's binding pocket, potentially affecting the rate and stereoselectivity of its metabolism.

The binding of this compound derivatives to cellular receptors is another key area of mechanistic investigation. For instance, in the context of antiviral research, molecular docking studies have been employed to predict the binding of cyclohexyl derivatives to viral proteins. A study on cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates demonstrated that these compounds could bind to the active site of the HLA-A protein residue, which is involved in the immune response to the Hepatitis B virus. nih.gov This binding is thought to interfere with viral antigen presentation, thus inhibiting the virus. nih.gov Although not directly involving this compound, these findings suggest a plausible mechanism where the cyclohexyl moiety acts as a hydrophobic anchor, facilitating the interaction of the molecule with specific receptor sites.

Table 1: Molecular Docking Insights of Cyclohexyl Derivatives

Compound ClassTarget ProteinPredicted InteractionPotential Biological Effect
Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoatesHLA-A protein residueBinding to the active siteInhibition of Hepatitis B virus (HBV) antigen presentation
Hypothetical: this compoundViral surface glycoproteinsHydrophobic interactions via cyclohexyl ringInterference with viral entry
Hypothetical: this compoundBacterial membrane proteinsDisruption of membrane integrityAntibacterial activity

This table includes hypothetical interactions for this compound based on the behavior of related compounds.

Role of Structural Features in Biological Activity

The specific arrangement of atoms and functional groups in a molecule dictates its biological activity. For this compound, the stereochemistry of the cyclohexyl ring and the presence of the primary alcohol are critical determinants of its interactions.

Mechanistic Studies of Antimicrobial and Antiviral Properties of Related Alcohols

The antimicrobial and antiviral properties of alcohols are well-established. Their mechanism of action is generally non-specific and involves the denaturation of proteins and disruption of cell membranes.

Functionally substituted cyclohexane (B81311) derivatives are being explored as potential antimicrobial agents due to increasing antimicrobial resistance. researchgate.net For instance, certain synthesized piperazine (B1678402) derivatives of cyclohexanone (B45756) have demonstrated significant antibacterial and antifungal activities, in some cases comparable to standard drugs. wisdomlib.org The mechanism is thought to involve the disruption of microbial cell integrity. wisdomlib.org Similarly, other cyclohexane derivatives have shown better antimicrobial properties against Gram-negative bacteria compared to Gram-positive bacteria and fungi. researchgate.net

In the realm of antiviral research, the general mechanism of antiviral drugs involves interfering with various stages of the viral life cycle, such as attachment, entry, replication, and release. youtube.comebsco.com Alkaloids, a class of naturally occurring compounds, have been shown to inhibit viral replication by targeting cellular enzymes and protein synthesis. mdpi.com Some can also act as fusion inhibitors, preventing the virus from entering the host cell. mdpi.com While specific studies on this compound are scarce, it is plausible that its antiviral activity, if any, could follow similar mechanisms, with the cyclohexyl group facilitating membrane interactions and the alcohol group participating in binding to viral or host cell proteins.

Table 2: Antimicrobial Activity of Selected Cyclohexane Derivatives

Compound/DerivativeTarget Organism(s)Observed EffectPotential MechanismReference
Piperazine derivatives of cyclohexanoneBacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella Typhimurium, Aspergillus niger, Anrobacter awamoriInhibition of growthDisruption of microbial cell integrity wisdomlib.org
Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylateGram-negative bacteria (Acinetobacter baumannii), Yeast (Candida tropicalis)Moderate antibacterial and antifungal activityNot specified researchgate.net
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-onePlant pathogenic bacteria and fungiInhibition of growth, reduction of bacterial leaf spot diseaseNot specified nih.gov

Biocatalytic Transformations of this compound Scaffolds

The use of biocatalysts, such as isolated enzymes and whole-cell systems, offers a powerful and selective approach for the transformation of complex organic molecules. While specific research on the biocatalytic transformations of this compound is not extensively documented in publicly available literature, the principles of biocatalysis can be applied to this scaffold based on studies of structurally similar compounds. The primary alcohol functional group and the chiral centers within the substituted cyclohexane ring are key features that can be targeted by various enzymatic reactions, including kinetic resolutions and oxidations.

Lipases are a class of enzymes that have been widely employed for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. This process involves the selective reaction of one enantiomer of the alcohol with an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, which is crucial for applications where stereochemistry is important. Given the structural similarity, it is highly probable that lipases could effectively resolve racemic mixtures of this compound.

For instance, the kinetic resolution of various cyclic and acyclic secondary alcohols has been successfully achieved using lipases from different microbial sources. These studies provide a strong basis for predicting the behavior of this compound in similar biocatalytic systems. The efficiency and enantioselectivity of such reactions are influenced by several factors, including the choice of lipase (B570770), the acyl donor, the solvent, and the reaction temperature.

Whole-cell biotransformations using microorganisms such as fungi and bacteria present another avenue for modifying the this compound scaffold. These systems contain a diverse array of enzymes, including oxidoreductases like cytochrome P450 monooxygenases, which can introduce hydroxyl groups at various positions on the cyclohexane ring or oxidize the primary alcohol to an aldehyde or carboxylic acid. Such transformations can lead to the synthesis of novel derivatives with potentially interesting biological properties.

The following data tables, compiled from research on analogous substrates, illustrate the potential outcomes of biocatalytic transformations on scaffolds similar to this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of Structurally Related Alcohols

This table showcases the kinetic resolution of alcohols with structural similarities to this compound using various lipases. The data highlights the enantioselectivity and efficiency of these biocatalysts.

SubstrateBiocatalystAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)
1-PhenylethanolNovozym 435 (Immobilized Candida antarctica lipase B)Vinyl acetaten-Hexane~50>99 (R)-acetate>99 (S)-alcohol
trans-2-NitrocyclohexanolPseudomonas cepacia lipaseVinyl acetateDiisopropyl ether4898 (acetate)92 (alcohol)
2-Cyclohexen-1-olPseudomonas sp. lipaseVinyl acetateDiisopropyl ether4596 (acetate)80 (alcohol)

Table 2: Whole-Cell Biotransformation of Cyclic Compounds

This table provides examples of biotransformations of cyclic compounds using various microbial strains, demonstrating the potential for hydroxylation and other oxidative modifications on a cyclohexyl scaffold.

SubstrateMicroorganismTransformation TypeProduct(s)Yield (%)
Cinnamyl alcoholColletotrichum acutatumReduction/Oxidation2-Phenylethanol, 3-Phenyl-1-propanolVariable
Vulgarin (sesquiterpene lactone)Aspergillus nigerReduction/Hydroxylation1-epi-tetrahydrovulgarin, 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide20, 10
6:2 Fluorotelomer alcoholPhanerochaete chrysosporiumOxidation5:3 Acid, Perfluorocarboxylic acids32-43 (5:3 Acid)

These examples from the literature strongly suggest that the this compound scaffold is a viable candidate for various biocatalytic transformations. Lipase-catalyzed kinetic resolution could be a highly effective method for obtaining enantiomerically enriched forms of this compound. Furthermore, whole-cell biotransformations offer the potential to generate a range of novel derivatives through oxidative reactions, expanding the chemical space accessible from this starting material. Future research focusing directly on this compound would be necessary to fully elucidate the specific outcomes and optimize reaction conditions for these biocatalytic processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2-Methylcyclohexyl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclohexene oxide alkylation or reductive amination of methylcyclohexanone derivatives. For example, reductive amination of 2-methylcyclohexanone with ethanolamine using NaBH₃CN or H₂/Pd-C in methanol yields the target alcohol. Temperature (25–60°C) and solvent polarity (methanol vs. THF) critically affect stereoselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the diastereomers .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Solubility can be assessed using shake-flask experiments in buffered solutions (pH 2–12) with UV-Vis spectrophotometry or HPLC. Stability studies require incubating the compound at 25°C/40°C and analyzing degradation products via GC-MS or NMR. For example, hydrolysis of the hydroxyl group under acidic conditions (pH < 4) may generate cyclohexene derivatives, while oxidation at pH > 8 could yield ketones .

Q. What analytical techniques are optimal for characterizing stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric detection can resolve enantiomers. NMR spectroscopy (¹H and ¹³C) with chiral solvating agents (e.g., Eu(hfc)₃) helps assign stereochemistry. Computational modeling (DFT calculations) using Gaussian software predicts relative stereoisomer stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) alter the biological activity of this compound?

  • Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) via Friedel-Crafts alkylation or electrophilic substitution. Compare binding affinity to biological targets (e.g., GPCRs) using SPR (surface plasmon resonance) or radioligand assays. For instance, 2-(3-Bromo-2-methylcyclohexyl)ethan-1-ol shows enhanced receptor inhibition (IC₅₀ = 1.2 µM) compared to the parent compound (IC₅₀ = 5.7 µM) due to improved hydrophobic interactions .

Q. What experimental and computational strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized oxygen levels (5% vs. 21% O₂) to assess metabolic interference. Pair with in silico ADMET predictions (e.g., SwissADME) to identify conflicting parameters (e.g., logP vs. Ames test results). Discrepancies often arise from impurities in early synthetic batches, resolved via LC-MS purity validation (>98%) .

Q. How can the compound’s mechanism of action in modulating neurotransmitter systems be elucidated?

  • Methodological Answer : Use patch-clamp electrophysiology on neuronal cultures to measure ion channel modulation (e.g., GABAₐ receptors). Pair with CRISPR-edited receptor mutants to identify binding domains. Molecular docking (AutoDock Vina) against receptor crystal structures (e.g., PDB: 6HUP) predicts interaction sites, validated via site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.